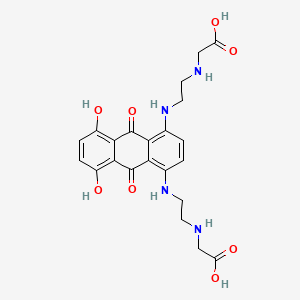
Mitoxantrone dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitoxantrone dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H24N4O8 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mitoxantrone is primarily known for its role as a cytotoxic agent in the treatment of various malignancies. The dicarboxylic acid derivative has been studied for its distinct pharmacokinetic and pharmacodynamic properties:
- Cytotoxic Activity : Mitoxantrone exhibits potent antitumor effects by inhibiting DNA topoisomerase II, which is crucial for DNA replication and repair. This mechanism makes it effective against cancers such as breast cancer, non-Hodgkin lymphoma, and acute nonlymphocytic leukemia .
- Toxicity Profile : Studies have indicated that the dicarboxylic acid form may have a different toxicity profile compared to its parent compound. For instance, research has shown that patients with impaired liver function may experience prolonged elimination half-lives of mitoxantrone, suggesting a need for dosage adjustments .
Encapsulation and Drug Delivery Systems
Recent advancements in drug delivery systems have explored the use of metal-organic frameworks (MOFs) for encapsulating mitoxantrone dicarboxylic acid. This approach aims to enhance the drug's stability and reduce side effects:
- Zirconium-Based MOFs : A study demonstrated that encapsulating mitoxantrone in zirconium-based MOFs resulted in a slower release profile compared to free mitoxantrone. This method showed improved cytotoxicity against breast cancer cell lines while minimizing adverse effects on normal cells .
- Release Kinetics : The release kinetics of mitoxantrone from MOFs were characterized, revealing a controlled release that could potentially lead to better therapeutic outcomes with reduced systemic toxicity .
Clinical Case Studies
Several clinical studies have documented the use of mitoxantrone and its derivatives in treating various cancers:
- Acute Nonlymphocytic Leukemia : In randomized trials comparing mitoxantrone with daunorubicin, mitoxantrone demonstrated a higher complete response rate (63% vs. 53%) when combined with cytarabine for remission induction therapy .
- Breast Cancer Treatment : Reports have indicated cases where patients developed secondary malignancies such as acute myeloid leukemia following treatment with mitoxantrone for breast cancer. These cases highlight the importance of monitoring long-term outcomes in patients receiving this therapy .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Details |
|---|---|
| Cytotoxic Activity | Effective against various cancers; inhibits DNA topoisomerase II |
| Encapsulation | Utilization of zirconium-based MOFs enhances stability and reduces side effects |
| Clinical Efficacy | Higher response rates in leukemia treatments compared to traditional therapies |
| Toxicity Considerations | Prolonged elimination half-life in patients with liver dysfunction necessitates careful dosage management |
Propiedades
Número CAS |
97729-57-2 |
|---|---|
Fórmula molecular |
C22H24N4O8 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
2-[2-[[4-[2-(carboxymethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]acetic acid |
InChI |
InChI=1S/C22H24N4O8/c27-13-3-4-14(28)20-19(13)21(33)17-11(25-7-5-23-9-15(29)30)1-2-12(18(17)22(20)34)26-8-6-24-10-16(31)32/h1-4,23-28H,5-10H2,(H,29,30)(H,31,32) |
Clave InChI |
DDEBCPLFRUBTMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NCCNCC(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCC(=O)O |
SMILES canónico |
C1=CC(=C2C(=C1NCCNCC(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCC(=O)O |
Sinónimos |
CL 283981 CL-283981 mitoxantrone dicarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















